

Cellular targets and molecular interactions of Integrin modulator 1

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Compound of Interest		
Compound Name:	Integrin modulator 1	
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An In-depth Technical Guide to **Integrin Modulator 1**: Cellular Targets and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets, molecular interactions, and functional effects of **Integrin Modulator 1**. The information is compiled from publicly available data sheets and scientific literature, offering a centralized resource for researchers interested in this specific $\alpha 4\beta 1$ integrin agonist.

Core Cellular Target: α4β1 Integrin

Integrin Modulator 1 is a potent and selective agonist of the $\alpha 4\beta 1$ integrin, also known as Very Late Antigen-4 (VLA-4)[1][2][3][4][5]. Integrins are a family of transmembrane heterodimeric proteins that mediate cell-matrix and cell-cell adhesion. The $\alpha 4\beta 1$ integrin is crucial for the migration and accumulation of leukocytes and is involved in various physiological and pathological processes, including immune responses and inflammation.

Molecular Interactions and Biological Effects

Integrin Modulator 1 actively binds to the $\alpha 4\beta 1$ integrin, leading to a conformational change that increases its affinity for its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and the CS1 domain of fibronectin. This agonistic action translates into several key biological effects:



- Enhanced Cell Adhesion: The primary and most well-documented effect of Integrin
 Modulator 1 is the significant enhancement of cell adhesion mediated by the α4β1 integrin.
 This has been observed in various cell lines, including Jurkat E6.1 cells.
- Activation of Downstream Signaling: By activating α4β1 integrin, the modulator triggers
 intracellular signaling cascades. Notably, it leads to a strong and significant increase in the
 phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2), key components
 of the MAPK signaling pathway.
- Induction of Conformational Changes: The binding of Integrin Modulator 1 induces a highaffinity state in the α4β1 integrin, which can be detected by an increased binding of the
 HUTS-21 antibody, an antibody that specifically recognizes the activated conformation of the
 β1 integrin subunit.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of **Integrin Modulator 1**.

Table 1: Potency and Efficacy of Integrin Modulator 1

Parameter	Value	Description
IC50	9.8 nM	Concentration required to inhibit 50% of the RGD-peptide binding to $\alpha 4\beta 1$ integrin.
EC50	12.9 nM	Concentration required to elicit a 50% maximal increase in cell adhesion mediated by $\alpha4\beta1$ integrin.

Table 2: Cellular Activity of Integrin Modulator 1 in Jurkat E6.1 Cells



Assay	Effective Concentration	Incubation Time	Observed Effect
Cell Adhesion	2-10 μg/mL	30 minutes	Significant increase in cell adhesion.
ERK1/2 Phosphorylation	1-100 nM	1 hour	Strong and significant increase in ERK1/2 phosphorylation.
HUTS-21 Antibody Binding	1 nM - 10 μM	30 minutes	Concentration- dependent increase in HUTS-21 antibody binding.

Detailed Experimental Protocols

While the specific, detailed experimental protocols used for the initial characterization of **Integrin Modulator 1** are not publicly available, the following are representative methodologies for the key assays cited, based on established protocols for similar $\alpha 4\beta 1$ integrin agonists.

Integrin-Mediated Cell Adhesion Assay

This assay evaluates the ability of **Integrin Modulator 1** to promote cell adhesion to an $\alpha 4\beta 1$ integrin ligand.

Materials:

- 96-well microtiter plates
- α4β1 integrin ligand (e.g., VCAM-1 or fibronectin)
- Bovine Serum Albumin (BSA)
- Jurkat E6.1 cells
- Calcein-AM (fluorescent dye)
- Integrin Modulator 1



Assay buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺)

Protocol:

- Plate Coating: Coat the wells of a 96-well plate with the $\alpha 4\beta 1$ integrin ligand (e.g., 10 $\mu g/mL$ VCAM-1) overnight at 4°C.
- Blocking: Wash the wells with assay buffer and block non-specific binding sites with a solution of 1% BSA for 1 hour at 37°C.
- Cell Labeling: Label Jurkat E6.1 cells with Calcein-AM according to the manufacturer's instructions.
- Cell Treatment: Resuspend the labeled cells in assay buffer and incubate them with varying concentrations of **Integrin Modulator 1** for 30 minutes at 37°C.
- Adhesion: Add the treated cells to the coated and blocked wells and allow them to adhere for 30-60 minutes at 37°C.
- Washing: Gently wash the wells to remove non-adherent cells.
- Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in cell adhesion.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of increased ERK1/2 phosphorylation in response to **Integrin Modulator 1**.

Materials:

- Jurkat E6.1 cells
- Serum-free cell culture medium
- Integrin Modulator 1



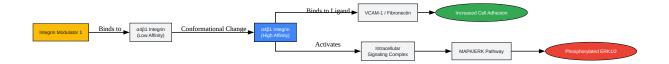
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment

Protocol:

- Cell Starvation: Serum-starve Jurkat E6.1 cells for several hours to reduce basal levels of ERK1/2 phosphorylation.
- Stimulation: Treat the starved cells with various concentrations of **Integrin Modulator 1** (e.g., 1-100 nM) for 1 hour at 37°C.
- Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
- Detection: Incubate the membrane with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of phosphorylated ERK1/2 to total ERK1/2.

Visualizations: Signaling Pathways and Experimental Workflows Signaling Pathway of Integrin Modulator 1

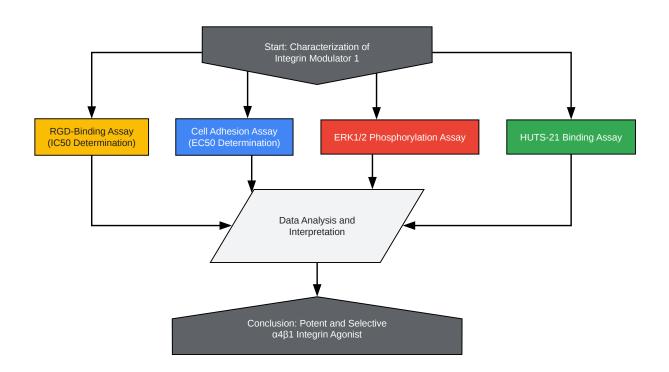




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Caption: Signaling pathway of Integrin Modulator 1.

Experimental Workflow for Characterization



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Caption: Experimental workflow for characterizing Integrin Modulator 1.

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